2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride
Description
This compound features a 1,2-oxazole core substituted with a trifluoromethyl group at the 3-position and an ethylamine side chain at the 5-position, forming a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant for drug discovery .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O.ClH/c7-6(8,9)5-3-4(1-2-10)12-11-5;/h3H,1-2,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKOWRHHDWCAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Trifluoromethyl-1,2-oxazole Core
The oxazole ring serves as the foundational scaffold for this compound. A pivotal method, described in patent CN102241641A, involves cyclocondensation of α-trifluoromethyl-β-keto esters with hydroxylamine derivatives. For instance, ethyl 4,4,4-trifluoroacetoacetate reacts with hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol) to yield 3-trifluoromethyl-5-methyl-1,2-oxazole. This reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto ester, followed by cyclodehydration to form the heterocyclic ring. Modifications to this protocol include using microwave irradiation to accelerate reaction rates or substituting the ester group with other electrophilic leaving groups to enhance cyclization efficiency.
Key challenges in this step involve controlling regioselectivity, as competing pathways may lead to isoxazole byproducts. Optimization studies indicate that maintaining a pH of 4–5 and temperatures between 60–80°C minimizes side reactions, achieving yields of 70–85%.
Introduction of the Ethanamine Side Chain
Functionalization at the 5-position of the oxazole ring with an ethanamine group requires strategic coupling reactions. A widely applicable approach, adapted from thiourea coupling methods in pyridine derivatives, involves:
- Halogenation : Bromination of 3-trifluoromethyl-1,2-oxazole at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 5-bromo-3-(trifluoromethyl)-1,2-oxazole.
- Nucleophilic Substitution : Reaction of the brominated intermediate with a protected ethanamine nucleophile, such as tert-butyl (2-aminoethyl)carbamate, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃). This Suzuki-Miyaura-type coupling installs the ethanamine side chain while preserving the oxazole ring.
- Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane to liberate the primary amine.
Alternative routes employ Ullmann coupling or direct amination using ammonia under high-pressure conditions, though these methods often suffer from lower yields (40–60%) compared to palladium-catalyzed approaches.
Formation of the Hydrochloride Salt
The final step involves protonation of the free amine to enhance stability and solubility. Treatment of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine with hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) precipitates the hydrochloride salt. Crystallization from ethanol/water mixtures typically yields >95% pure product, as confirmed by elemental analysis and ion chromatography.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
- ¹H NMR : The oxazole proton resonates as a singlet at δ 8.2–8.5 ppm, while the ethanamine methylene groups appear as multiplets at δ 3.4–3.6 (CH₂NH₂) and δ 2.8–3.0 (CH₂ adjacent to oxazole).
- ¹³C NMR : The trifluoromethyl carbon (CF₃) exhibits a quartet at δ 120–125 ppm (J = 280–300 Hz), and the oxazole carbons appear at δ 150–160 ppm (C-2) and δ 110–115 ppm (C-5).
- HRMS : Molecular ion peaks for the free base (C₆H₈F₃N₂O) are observed at m/z 181.0584 (calculated) and 181.0582 (observed), with the hydrochloride adduct showing a [M+H]⁺ peak at m/z 217.0249.
Optimization and Industrial Scalability
Scale-up efforts highlight the importance of solvent selection and catalyst recycling. For instance, replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact and improves product isolation. Continuous-flow systems have also been explored for the cyclocondensation step, achieving 90% conversion with residence times under 10 minutes.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Industry: Use in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its interaction with biological targets. The specific pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole-Based Derivatives
1-[3-(2,2,2-Trifluoroethyl)-1,2-oxazol-5-yl]methanamine Hydrochloride
- Structure : Similar oxazole core but with a trifluoroethyl substituent instead of trifluoromethyl and a shorter methylamine side chain.
- Molecular Formula : C10H16ClN vs. target compound’s likely formula (e.g., C7H10ClF3N2O).
5-Isoxazoleethanamine, 3-(4-Methoxyphenyl)-N,N-dimethyl- Hydrochloride (CAS 2148-77-8)
Oxadiazole-Based Derivatives
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
- Structure : Oxadiazole core with phenyl and methyl groups.
- Molecular Formula : C10H12ClN3O (MW 225.68 g/mol).
- Key Feature : Oxadiazole’s higher electronegativity may enhance hydrogen bonding but reduce metabolic stability compared to oxazole .
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
- Structure : Fluorophenyl substituent on oxadiazole.
- Molecular Weight : 229.64 g/mol.
Complex Bicyclic and Hybrid Structures
2-(2-Oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethanamine Hydrochloride
- Structure : Bicyclic scaffold with oxazole-like features.
- Key Difference : Rigid bicyclic structure may limit conformational flexibility, affecting target engagement .
N-Methyl-2-(5-([3-(Trifluoromethyl)phenoxy]methyl)-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride
- Structure: Combines oxadiazole, trifluoromethylphenoxy, and ethylamine groups.
- Molecular Formula : C13H16ClF3N3O2 (MW 342.74 g/mol).
Research Implications
- Trifluoromethyl vs. Other Substituents : The trifluoromethyl group in the target compound offers superior metabolic stability compared to methoxy or phenyl groups but may reduce solubility .
- Core Heterocycle : Oxazole derivatives generally exhibit better metabolic stability than oxadiazoles, which are more prone to hydrolysis .
- Side Chain Modifications : Ethylamine chains (vs. methylamine or dimethylamine) balance solubility and membrane permeability .
Biological Activity
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an oxazole ring. This combination enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.
Structural Characteristics
The compound can be described by the following chemical structure:
- IUPAC Name : 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine
- Molecular Formula : C6H8ClF3N2O
- CAS Number : 2411293-80-4
The biological activity of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular proteins and nucleic acids. This interaction can modulate enzyme activities and signal transduction pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antiproliferative Activity : Studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
Biological Activity Data
Research has indicated various biological activities associated with this compound, summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : In vitro assays revealed that 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. The mechanism involved apoptosis induction through increased p53 expression and caspase activation .
- Enzyme Interaction Studies : The compound was tested for its inhibitory effects on carbonic anhydrases, which are critical in tumor growth and metastasis. Results showed potent inhibition at concentrations as low as 89 pM for hCA IX .
- Antioxidant Activity : The compound was evaluated for its ability to scavenge free radicals using the DPPH assay. It demonstrated significant antioxidant activity, comparable to standard reference compounds .
Comparative Analysis
To understand the uniqueness of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[5-(trifluoromethyl)thiazol-2-yl]ethanamine | Thiazole ring instead of oxazole | Different biological properties due to ring structure |
| 1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine | Contains benzimidazole moiety | Enhanced metabolic stability and lipophilicity |
Q & A
Q. What are the optimal synthetic routes for 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine hydrochloride, and how is the hydrochloride salt formation validated?
- Methodological Answer : The synthesis typically involves a condensation reaction between a trifluoromethyl-substituted oxazole precursor and an ethanamine derivative. For example, oxazole rings can be constructed via cyclization of β-keto esters with hydroxylamine, followed by functionalization with a trifluoromethyl group . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water), followed by recrystallization. Validation includes monitoring pH during salt formation and confirming stoichiometry via elemental analysis or ion chromatography .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the oxazole ring substitution pattern and the ethanamine backbone. The trifluoromethyl group () is identified via F NMR .
- X-ray Diffraction : Single-crystal analysis resolves spatial arrangements, such as the orientation of the oxazole ring relative to the ethanamine moiety .
- LC-MS : Validates purity and molecular ion peaks (e.g., [M+H] or [M-Cl] for the hydrochloride salt) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to increased polarity from ionic interactions. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways (e.g., hydrolysis of the oxazole ring) .
Advanced Research Questions
Q. How can researchers design experiments to investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a kinase or GPCR) and measure binding affinity () of the compound .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for binding events .
- Cellular Assays : Use fluorescent probes (e.g., calcium flux assays for receptor activation) to evaluate functional responses in live cells .
Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound and its analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare activity data across analogs (e.g., ethyl vs. methyl substitutions on the oxazole ring) to identify critical functional groups. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .
Q. How does the compound’s stability vary under oxidative or photolytic conditions, and how can degradation products be identified?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or (3% v/v) and monitor degradation via HPLC.
- High-Resolution MS : Identify degradation products (e.g., oxazole ring cleavage or ethanamine oxidation) using fragmentation patterns .
Q. What computational methods are suitable for modeling the compound’s physicochemical properties and target binding?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of the trifluoromethyl-oxazole moiety .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein active sites to optimize pharmacokinetic profiles .
Q. How can researchers validate the compound’s role as a fluorescent probe or X-ray crystallography ligand?
- Methodological Answer :
- Fluorescence Quenching Assays : Test binding-induced changes in emission spectra when interacting with biomolecules (e.g., DNA or proteins) .
- Co-Crystallization Trials : Soak the compound into protein crystals (e.g., cytochrome P450) and resolve structures at <2.0 Å resolution to map binding pockets .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
